molecular formula C10H5F3O B13519116 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13519116
M. Wt: 198.14 g/mol
InChI Key: LKQNTMBCCXZRKT-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethyl ketone can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the development of bioconjugates and molecular probes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethynylphenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Ethynylphenyl)-2,2,2-trifluoroethane: Similar structure but lacks the carbonyl group.

Uniqueness

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both the ethynyl and trifluoromethyl ketone groups. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

1-(4-ethynylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H5F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6H

InChI Key

LKQNTMBCCXZRKT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

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